molecular formula C₁₆H₂₂D₃ClN₂O₂ B1155136 Noralfentanil-d3 Hydrochloride

Noralfentanil-d3 Hydrochloride

Numéro de catalogue: B1155136
Poids moléculaire: 315.85
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Noralfentanil-d3 Hydrochloride is a deuterated analog of Noralfentanil, a known human metabolite of the synthetic opioid Alfentanil . The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium (²H), a stable isotope, at specific molecular positions. This modification enhances its utility as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for quantifying non-deuterated Noralfentanil in biological matrices.

Propriétés

Formule moléculaire

C₁₆H₂₂D₃ClN₂O₂

Poids moléculaire

315.85

Synonymes

N-[4-(methoxymethyl)-4-piperidinyl]-N-phenyl-propanamide-d3 Monohydrochloride;  N-[4-(Methoxymethyl)piperidin-4-yl]-N-phenylpropionamide-d3 Hydrochloride;  Norsufentanil-d3 Hydrochloride;  R 30451-d3 Hydrochloride; 

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares Noralfentanil-d3 Hydrochloride with structurally and functionally related compounds, focusing on molecular properties, applications, and research significance.

Compound Molecular Formula Molecular Weight Key Structural Features Primary Applications Notes
Noralfentanil-d3 HCl C₁₆H₁₈D₃N₃O₂·HCl (inferred) ~298–340 (estimated) Deuterated piperidine core; phenylpropanamide group LC-MS internal standard; forensic analysis Deuterium enhances metabolic stability
Cyclopropyl Norfentanyl HCl C₁₇H₂₃N₃O·HCl 340.84 Cyclopropyl substituent on piperidine Research on opioid metabolism; reference material Presumptive metabolite of cyclopropyl fentanyl
N-methyl Norcarfentanil HCl C₁₇H₂₄N₂O₃·HCl 340.9 N-methylated piperidine; ester functional group Analytical reference material for opioids Soluble in DMSO; stored at -20°C
Nortilidine-d3 HCl C₁₆H₂₁D₃N O₂·ClH 298.82 Deuterated tertiary amine; benzamide backbone Stable isotope-labeled reference standard Qualified under ISO/IEC 17025 standards
Tapentadol HCl C₁₄H₂₃NO₂·HCl 285.8 Phenolic hydroxyl; dual opioid and norepinephrine activity Pain management; non-deuterated therapeutic Distinct mechanism vs. fentanyl analogs

Key Findings :

Structural Divergence: Noralfentanil-d3 Hydrochloride shares a piperidine-phenylpropanamide backbone with other fentanyl analogs but lacks substituents like cyclopropyl (cf. Cyclopropyl Norfentanyl) or N-methyl groups (cf. N-methyl Norcarfentanil) . Deuterium substitution distinguishes it from non-labeled analogs, reducing metabolic degradation and improving analytical precision .

Analytical Utility: Noralfentanil-d3 HCl is critical for differentiating endogenous and exogenous opioid metabolites in forensic toxicology, whereas Cyclopropyl Norfentanyl HCl is used to study designer opioid metabolism .

Thermodynamic and Solubility Properties: N-methyl Norcarfentanil HCl exhibits higher solubility in DMSO compared to deuterated analogs, which are typically prepared in methanol or acetonitrile .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Noralfentanil-d3 Hydrochloride with high isotopic purity, and how can deuterium incorporation efficiency be validated?

  • Methodological Answer : Synthesis requires controlled deuteration at specific positions (e.g., phenyl rings or alkyl chains) using deuterated precursors. Isotopic purity (>98 atom% D) is achieved via repeated purification steps, such as recrystallization or chromatography. Validation involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium placement and quantify isotopic enrichment . For example, NMR can distinguish between protonated and deuterated regions by analyzing peak splitting patterns, while MS detects mass shifts corresponding to deuterium substitution .

Q. How should researchers design experiments to assess Noralfentanil-d3 Hydrochloride's stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing by exposing the compound to extreme conditions (e.g., pH 1–12, 40–60°C) and monitoring degradation via high-performance liquid chromatography (HPLC) . For instance, outlines HPLC protocols with >99% purity thresholds, which can be adapted to track degradation products. Stability-indicating methods, such as forced degradation studies , should validate that analytical procedures resolve parent compounds from impurities .

Q. What analytical techniques are recommended for quantifying Noralfentanil-d3 Hydrochloride in biological matrices, and how can cross-reactivity with non-deuterated analogs be minimized?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity. Deuterated internal standards (e.g., Norfentanyl-d5) reduce matrix effects . To avoid cross-reactivity, optimize chromatographic separation using columns with high resolving power (e.g., C18 with 1.7 µm particle size) and monitor unique mass transitions for deuterated vs. non-deuterated forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between Noralfentanil-d3 Hydrochloride and its non-deuterated counterpart?

  • Methodological Answer : Conduct isotope effect studies to compare metabolic rates and binding affinities. For example, use in vitro microsomal assays to measure CYP450-mediated metabolism differences. ’s factorial design approach for hydrogels can be adapted to test variables like enzyme concentration and incubation time. Statistical tools (e.g., ANOVA) should identify significant deviations caused by deuterium’s kinetic isotope effect .

Q. What strategies are effective for identifying and characterizing trace impurities in Noralfentanil-d3 Hydrochloride batches, particularly those introduced during deuteration?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and multivariate regression (e.g., support vector regression) to correlate impurity profiles with synthesis conditions. highlights SVR’s utility in distinguishing subtle spectral differences. Additionally, spiking experiments with suspected byproducts (e.g., non-deuterated residues) can confirm impurity identity via retention time and fragmentation pattern matching .

Q. How should experimental designs be optimized to study Noralfentanil-d3 Hydrochloride’s receptor-binding kinetics while accounting for isotopic labeling artifacts?

  • Methodological Answer : Use surface plasmon resonance (SPR) or radioligand binding assays with rigorous controls. For SPR, ’s gold array electrodes (TFGAs) provide a stable platform for immobilizing opioid receptors. Normalize binding data to non-deuterated analogs and apply kinetic models (e.g., Langmuir isotherm) to quantify affinity changes. Replicate experiments across multiple deuterated batches to control for labeling variability .

Methodological Considerations Table

Research Objective Recommended Techniques Key References
Isotopic purity validationNMR, MS, HPLC
Stability profilingForced degradation studies, LC-MS/MS
Metabolic isotope effectsIn vitro microsomal assays, factorial design
Impurity identificationHRMS, multivariate regression
Receptor-binding kineticsSPR, radioligand assays

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.